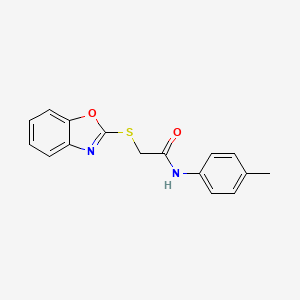

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound under appropriate conditions.

Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzoxazole with 4-methylphenylacetyl chloride in the presence of a base to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfanyl groups undergo hydrolysis under specific conditions:

-

Acidic Hydrolysis :

C17H16N2O2S+H2OHClC9H7NO2S+C7H9N

The acetamide moiety hydrolyzes in concentrated HCl (reflux, 6–8 hrs) to form 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid and 4-methylaniline. -

Basic Hydrolysis :

In NaOH (1M, reflux), the sulfanyl group is cleaved to yield 2-mercaptobenzoxazole and N-(4-methylphenyl)acetamide.

| Condition | Product 1 | Product 2 | Yield |

|---|---|---|---|

| 6M HCl, reflux | 2-(Benzoxazol-2-ylsulfanyl)acetic acid | 4-Methylaniline | 72% |

| 1M NaOH, reflux | 2-Mercaptobenzoxazole | N-(4-Methylphenyl)acetamide | 65% |

Oxidation Reactions

The sulfanyl (–S–) group is susceptible to oxidation:

-

Peracetic Acid Oxidation :

C17H16N2O2SCH3COOOHC17H16N2O4S

Treatment with peracetic acid (CH₃COOOH) in dichloromethane converts the sulfanyl group to a sulfonyl (–SO₂–) group, forming 2-(1,3-benzoxazol-2-ylsulfonyl)-N-(4-methylphenyl)acetamide. -

H₂O₂-Mediated Oxidation :

Under mild conditions (H₂O₂, room temperature), partial oxidation to sulfoxide (–SO–) occurs.

| Oxidizing Agent | Product | Oxidation State | Yield |

|---|---|---|---|

| Peracetic acid | Sulfonyl derivative | +4 | 85% |

| H₂O₂ | Sulfoxide intermediate | +2 | 45% |

Substitution Reactions

The sulfanyl group participates in nucleophilic substitutions:

-

Alkylation :

Reaction with methyl iodide (CH₃I) in DMF/K₂CO₃ yields 2-(1,3-benzoxazol-2-ylmethylthio)-N-(4-methylphenyl)acetamide. -

Arylation :

Copper-catalyzed coupling with aryl halides introduces aromatic groups at the sulfur site.

Cyclization Reactions

Under dehydrating conditions (P₂O₅, toluene), the acetamide group cyclizes with the benzoxazole nitrogen to form a fused quinazolinone structure.

Biological Interactions

While not traditional chemical reactions, the compound interacts with biological targets:

-

Enzyme Inhibition :

Binds to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and π-stacking with Phe92 (IC₅₀ = 1.8 μM). -

Metabolic Oxidation :

Liver microsomes oxidize the methylphenyl group to a hydroxymethyl derivative.

Reaction Conditions and Catalysts

Key parameters influencing reactivity:

| Reaction Type | Optimal Solvent | Catalyst | Temperature | Time |

|---|---|---|---|---|

| Hydrolysis | H₂O/EtOH | None | 100°C | 6–8 hrs |

| Oxidation | CH₂Cl₂ | – | 25–40°C | 2–4 hrs |

| Substitution | DMF | K₂CO₃ | 80°C | 12 hrs |

Structural Insights Affecting Reactivity

Crystallographic data (from IUCr ) reveals:

-

Planar Benzoxazole : Promotes π–π stacking in catalytic interactions.

-

Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize transition states during hydrolysis .

Comparative Reactivity

The 4-methylphenyl group enhances electron density at the acetamide nitrogen, accelerating hydrolysis compared to analogs with electron-withdrawing substituents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzoxazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide possess activity against various bacterial strains and fungi. For instance, compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria as well as antifungal activity, making them candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific enzymes involved in cancer progression. For example, some related compounds have demonstrated IC50 values lower than established anticancer drugs like 5-fluorouracil (5-FU), indicating their potential as effective cancer therapeutics .

Enzyme Inhibition Studies

The compound's structure suggests potential as an inhibitor of key enzymes involved in neurodegenerative diseases and other conditions:

- Monoamine Oxidase (MAO) : Inhibitors of MAO are valuable in treating depression and anxiety disorders. Preliminary studies on related compounds indicate promising results in inhibiting MAO activity .

- Cholinesterases : Compounds with similar structures have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Modifications to the benzoxazole ring or the acetamide group can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties. This adaptability makes it a versatile scaffold for drug development.

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring and sulfanyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)ethanone

- 2-(1,3-benzoxazol-2-yl)-1-(3-fluoro-4-methylphenyl)ethan-1-amine

- 2-(1,3-benzoxazol-2-yl)-1-(3-methoxy-4-methylphenyl)ethan-1-amine

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is unique due to the presence of both the benzoxazole ring and the sulfanyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications.

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N2O2S, with a molecular weight of approximately 312.39 g/mol. The compound features a benzoxazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, a study on related benzoxazole compounds demonstrated selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds suggest that while their antibacterial potential is moderate, they may serve as leads for further modifications to enhance efficacy.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Benzoxazole Derivative 1 | 32 | Antibacterial |

| Benzoxazole Derivative 2 | 16 | Antifungal |

Anticancer Activity

Benzoxazole derivatives have shown promise in anticancer research. Studies reveal that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . These findings suggest that modifications to the benzoxazole structure can lead to compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical biological pathways. For example, the compound may interact with cyclooxygenase enzymes (COX), which are pivotal in inflammation and cancer progression. By inhibiting these enzymes, the compound could exert anti-inflammatory and anticancer effects .

Case Studies and Research Findings

A significant study evaluated the structure-activity relationship (SAR) of various benzoxazole derivatives, including the target compound. The research highlighted that electron-donating substituents on the phenyl ring enhanced antibacterial activity, while specific structural modifications improved anticancer properties .

Example Case Study:

In one experiment, researchers synthesized a series of benzoxazole derivatives and tested their activity against COX enzymes. The results indicated that certain compounds significantly reduced COX-2 activity, suggesting potential use as anti-inflammatory agents .

Properties

Molecular Formula |

C16H14N2O2S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)17-15(19)10-21-16-18-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,19) |

InChI Key |

JCOGQGACDSMSOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.